(8aS,12aR,13aR)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine
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Overview
Description
The compound (8aS,12aR,13aR)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine is a complex organic molecule with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8aS,12aR,13aR)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine involves multiple steps, including the formation of the isoquinoline and naphthyridine rings, followed by the introduction of the methoxy and methylsulfonyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound (8aS,12aR,13aR)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine can undergo various chemical reactions, including:
Oxidation: The methoxy and methylsulfonyl groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to remove the methoxy or methylsulfonyl groups, leading to simpler derivatives.
Substitution: The functional groups can be substituted with other groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various halogenating agents. The reactions typically require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce halogenated or alkylated derivatives.
Scientific Research Applications
The compound (8aS,12aR,13aR)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with enzymes or receptors.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (8aS,12aR,13aR)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline and naphthyridine derivatives, such as:
- Isoquinoline
- Naphthyridine
- Methoxy-substituted isoquinolines
- Methylsulfonyl-substituted naphthyridines
Uniqueness
The uniqueness of (8aS,12aR,13aR)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H26N2O3S |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(8aS,12aR,13aR)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine |
InChI |
InChI=1S/C18H26N2O3S/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3/t14-,17+,18+/m0/s1 |
InChI Key |
JKDBLHWERQWYKF-BMGDILEWSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]3C[C@@H]4[C@@H](CCCN4S(=O)(=O)C)CN3CC2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2 |
Origin of Product |
United States |
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